synthesis and characterization of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid
synthesis and characterization of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid . Designed for researchers, medicinal chemists, and professionals in drug development, this guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Strategic Importance
4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates three key features: a terminal carboxylic acid for further derivatization or solubility modulation, a reactive 3-chloropropanoyl ester group that can serve as an alkylating agent or a precursor to other functionalities, and a rigid aromatic core. This unique combination makes it a valuable building block for creating covalent inhibitors, drug-delivery systems, and specialized polymers.
This guide outlines a robust and logical synthetic pathway, beginning with a strategic breakdown of the target molecule.
Retrosynthetic Analysis
A retrosynthetic approach is employed to deconstruct the target molecule into commercially available or easily synthesized precursors. The primary disconnection is at the ester linkage, a logical choice given the reliability of esterification reactions. This strategy identifies two key intermediates: 4-(3-hydroxypropoxy)benzoic acid and 3-chloropropanoyl chloride .
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
The success of the final coupling step hinges on the efficient and high-purity synthesis of the two primary precursors.
Synthesis of 4-(3-hydroxypropoxy)benzoic acid
This precursor is synthesized via a Williamson ether synthesis. The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the bromide from 3-bromopropan-1-ol.
Rationale for Reagent Selection:
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4-Hydroxybenzoic Acid: A readily available and inexpensive starting material.
-
3-Bromopropan-1-ol: Chosen over its chloro-analogue for its higher reactivity, ensuring a more efficient reaction. The free hydroxyl group is sufficiently less reactive than the phenoxide and does not require protection under these conditions.
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is sufficient to deprotonate the acidic phenol without causing hydrolysis of the ester in the starting material (if an ester form is used) or other side reactions. It is also easily removed by filtration.
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Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and accelerating the reaction rate.
Experimental Protocol:
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To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
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Heat the mixture to 70-80 °C to ensure complete formation of the phenoxide.
-
Add 3-bromopropan-1-ol (1.2 eq) dropwise to the reaction mixture.
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Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 2M HCl to a pH of ~2-3 to precipitate the product.
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Filter the resulting white solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture to yield pure 4-(3-hydroxypropoxy)benzoic acid[1].
Synthesis of 3-Chloropropanoyl Chloride
This reactive acyl chloride is prepared by treating 3-chloropropionic acid with a chlorinating agent.
Rationale for Reagent Selection:
-
3-Chloropropionic Acid: The direct carboxylic acid precursor.
-
Thionyl Chloride (SOCl₂): A common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification process.[2] A catalytic amount of DMF is often used to accelerate this reaction via the formation of a Vilsmeier intermediate.
Experimental Protocol (To be performed in a fume hood):
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To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-chloropropionic acid (1.0 eq).
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Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
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Add one drop of anhydrous DMF as a catalyst.
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Gently heat the mixture to 60-70 °C for 2-3 hours. The evolution of gas should be observed.
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After the gas evolution ceases, the reaction is complete.
-
The excess thionyl chloride can be removed by distillation under atmospheric pressure.
-
The resulting 3-chloropropanoyl chloride is purified by fractional distillation under reduced pressure and should be used immediately or stored under an inert atmosphere due to its moisture sensitivity.[3][4]
Final Synthesis: Esterification
The final step involves the esterification of 4-(3-hydroxypropoxy)benzoic acid with the freshly prepared 3-chloropropanoyl chloride.
Caption: Overall reaction scheme for the final esterification.
Rationale for Conditions:
-
Solvent (Anhydrous Dichloromethane - DCM): A relatively non-polar, aprotic solvent that dissolves the starting materials but does not react with the highly electrophilic acyl chloride. Its low boiling point facilitates easy removal post-reaction.
-
Base (Pyridine or Triethylamine - TEA): Essential for neutralizing the HCl byproduct generated during the esterification.[5] This prevents potential acid-catalyzed side reactions and drives the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.
-
Temperature: The reaction is initiated at 0 °C during the addition of the acyl chloride to control the initial exothermic reaction. It is then allowed to warm to room temperature to ensure completion.
Experimental Protocol:
-
Dissolve 4-(3-hydroxypropoxy)benzoic acid (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropanoyl chloride (1.2 eq) in anhydrous DCM dropwise over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate (to remove unreacted starting acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the final product, 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid.
Characterization and Validation
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | See Table 1 for detailed assignments. Key signals include two distinct triplets for the ester and ether methylene protons adjacent to the oxygen atoms, a multiplet for the central methylene of the propoxy chain, and characteristic aromatic signals. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1735 (sharp, C=O stretch of ester), ~1685 (sharp, C=O stretch of carboxylic acid), ~1605, 1580 (C=C stretches of aromatic ring), ~1250, 1170 (C-O stretches). |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z corresponding to C₁₃H₁₄ClO₅. |
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz) Note: Actual chemical shifts may vary.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0-12.0 | br s | 1H | H -OOC-Ar |
| ~8.05 | d | 2H | Aromatic H ortho to COOH |
| ~6.95 | d | 2H | Aromatic H ortho to O-CH₂ |
| ~4.40 | t | 2H | O=C-O-CH ₂ |
| ~4.15 | t | 2H | Ar-O-CH ₂ |
| ~3.80 | t | 2H | Cl-CH ₂ |
| ~2.90 | t | 2H | Cl-CH₂-CH ₂ |
| ~2.20 | p | 2H | O-CH₂-CH ₂-CH₂-O |
Workflow for Purification and Analysis
Caption: Post-synthesis workflow for product validation.
Safety and Handling
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3-Chloropropanoyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[3][4] Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl chloride is also corrosive and toxic. All operations involving this reagent must be conducted in a fume hood.
-
Pyridine and DMF are harmful solvents. Avoid inhalation and skin contact.
Conclusion
This guide presents a detailed, logically structured, and scientifically grounded protocol for the synthesis of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid. By explaining the rationale behind the choice of reagents and conditions, it empowers researchers to not only replicate the procedure but also to adapt it for analogous syntheses. The outlined characterization methods provide a robust framework for validating the identity and purity of the final compound, ensuring its suitability for subsequent applications in research and development.
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